

Generating p15 Knockout Mouse Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: P15

Cat. No.: B1577198

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the generation and characterization of **p15** knockout (KO) mouse models. The cyclin-dependent kinase inhibitor **p15**, also known as CDKN2B, is a critical regulator of the cell cycle and a tumor suppressor. Mouse models lacking **p15** are invaluable tools for studying cell cycle control, tumor development, and for the preclinical evaluation of novel cancer therapies.

Introduction to p15 (CDKN2B)

The **p15** protein is a member of the INK4 family of cyclin-dependent kinase (CDK) inhibitors. It plays a crucial role in cell cycle regulation by binding to and inhibiting the activity of CDK4 and CDK6. This inhibition prevents the phosphorylation of the retinoblastoma (Rb) protein, thereby blocking the progression of the cell cycle from the G1 to the S phase. The expression of **p15** is notably induced by the transforming growth factor-beta (TGF- β) signaling pathway, making it a key effector of TGF- β -mediated growth arrest. Dysregulation or loss of **p15** function is frequently observed in a variety of human cancers, highlighting its importance as a tumor suppressor.

Generation of p15 Knockout Mouse Models

The generation of **p15** knockout mice can be achieved through two primary methods: Embryonic Stem (ES) Cell-Based Gene Targeting and CRISPR-Cas9 mediated genome

editing.

Embryonic Stem Cell-Based Gene Targeting

This traditional method involves the modification of the **p15** gene in mouse ES cells through homologous recombination. The genetically modified ES cells are then injected into blastocysts, which are subsequently implanted into surrogate mothers to generate chimeric mice. These chimeras can then be bred to establish a germline transmission of the **p15** null allele.

CRISPR-Cas9 Mediated Genome Editing

A more recent and efficient method, CRISPR-Cas9, allows for the direct modification of the **p15** gene in mouse zygotes. This technique utilizes a guide RNA (sgRNA) to direct the Cas9 nuclease to a specific locus in the **p15** gene, where it creates a double-strand break. The cell's natural repair mechanisms often introduce insertions or deletions (indels), leading to a frameshift mutation and a functional knockout of the gene.

Phenotypic Characterization of p15 Knockout Mice

Mice lacking the **p15** gene are viable but exhibit distinct phenotypes, including altered cell cycle control and an increased susceptibility to tumor formation.

Quantitative Data Summary

Parameter	Wild-Type (+/+)	p15 Heterozygous (+/-)	p15 Homozygous (-/-)	Reference
Tumor Incidence	2.4% (1/42)	1.0% (1/100)	8.2% (11/134)	[1]
Tumor Latency	>18 months	>18 months	11-14 months	[1]
Spontaneous Tumor Types	Sarcoma (1)	Not specified	Angiosarcoma (7), Skin Fibrosarcoma (1), Lung Adenocarcinoma (1), Pancreatic Adenocarcinoma (1), Lymphoma (1)	[1]

Experimental Protocols

Protocol 1: Generation of p15 Knockout Mice using CRISPR-Cas9

This protocol outlines the key steps for creating **p15** knockout mice using CRISPR-Cas9 technology.

1. sgRNA Design and Synthesis:

- Design two or more sgRNAs targeting the first exon of the mouse *Cdkn2b* (**p15**) gene to increase the likelihood of generating a knockout allele. Online design tools can be used to identify optimal sgRNA sequences with high on-target and low off-target scores.
- Synthesize the designed sgRNAs.

2. Preparation of Cas9 and sgRNA:

- Prepare Cas9 mRNA or protein.

- Mix the Cas9 protein/mRNA with the synthesized sgRNAs to form a ribonucleoprotein (RNP) complex.

3. Microinjection into Zygotes:

- Harvest fertilized eggs (zygotes) from superovulated female mice.
- Microinject the Cas9/sgRNA RNP complexes into the cytoplasm or pronucleus of the zygotes.

4. Embryo Transfer:

- Transfer the microinjected zygotes into the oviducts of pseudopregnant surrogate female mice.

5. Genotyping of Founder Mice:

- After birth, obtain tail biopsies from the pups for genomic DNA extraction.
- Perform PCR amplification of the targeted region of the **p15** gene.
- Sequence the PCR products to identify founders carrying indel mutations that result in a frameshift.

Protocol 2: Genotyping of p15 Knockout Mice by PCR

This protocol is for the identification of wild-type, heterozygous, and homozygous knockout mice.

1. Genomic DNA Extraction:

- Isolate genomic DNA from mouse tail biopsies using a commercial DNA extraction kit or a standard proteinase K digestion followed by isopropanol precipitation.

2. PCR Amplification:

- **Primer Design:** Design three primers: a common forward primer, a wild-type reverse primer, and a mutant-specific reverse primer (if a specific insertion is made) or utilize primers

flanking the targeted region to detect size differences due to indels.

- Forward Primer (example): 5'-AGAGTGAGGGACAGAGAGGA-3'
- Wild-Type Reverse Primer (example): 5'-GCTCTGCTAGGAGAGGAAGG-3'
- Mutant Reverse Primer (example, for Neo cassette): 5'-GCAGCGCATCGCCTTCTATC-3'
- PCR Reaction Mix (25 µL):
 - 10x PCR Buffer: 2.5 µL
 - dNTPs (10 mM): 0.5 µL
 - Forward Primer (10 µM): 1.0 µL
 - Wild-Type Reverse Primer (10 µM): 0.5 µL
 - Mutant Reverse Primer (10 µM): 0.5 µL
 - Taq DNA Polymerase: 0.25 µL
 - Genomic DNA: 1-2 µL
 - Nuclease-free water: to 25 µL
- PCR Cycling Conditions:
 - Initial Denaturation: 94°C for 3 minutes
 - 35 cycles of:
 - Denaturation: 94°C for 30 seconds
 - Annealing: 58°C for 30 seconds
 - Extension: 72°C for 45 seconds
 - Final Extension: 72°C for 5 minutes

3. Gel Electrophoresis:

- Run the PCR products on a 1.5-2.0% agarose gel.
- Expected Band Sizes:
 - Wild-Type: One band corresponding to the wild-type allele size.
 - Heterozygous: Two bands, one for the wild-type allele and one for the mutant allele.
 - Homozygous Knockout: One band corresponding to the mutant allele size.

Protocol 3: Cell Cycle Analysis of Mouse Embryonic Fibroblasts (MEFs)

This protocol describes the analysis of cell cycle distribution in MEFs isolated from **p15** knockout and wild-type mice.

1. Isolation and Culture of MEFs:

- Isolate embryos at day 13.5 of gestation.
- Remove the head and visceral organs.
- Mince the remaining embryonic tissue and digest with trypsin to obtain a single-cell suspension.
- Culture the MEFs in DMEM supplemented with 10% FBS and antibiotics.

2. Cell Preparation for Flow Cytometry:

- Harvest logarithmically growing MEFs by trypsinization.
- Wash the cells with ice-cold PBS.
- Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

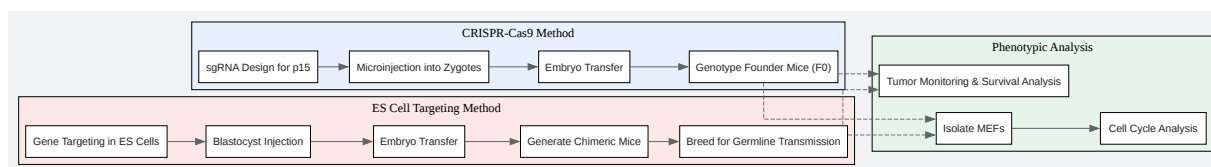
3. Propidium Iodide (PI) Staining:

- Centrifuge the fixed cells and wash with PBS.
- Resuspend the cell pellet in a PI staining solution containing RNase A.
- Incubate in the dark at room temperature for 30 minutes.

4. Flow Cytometry Analysis:

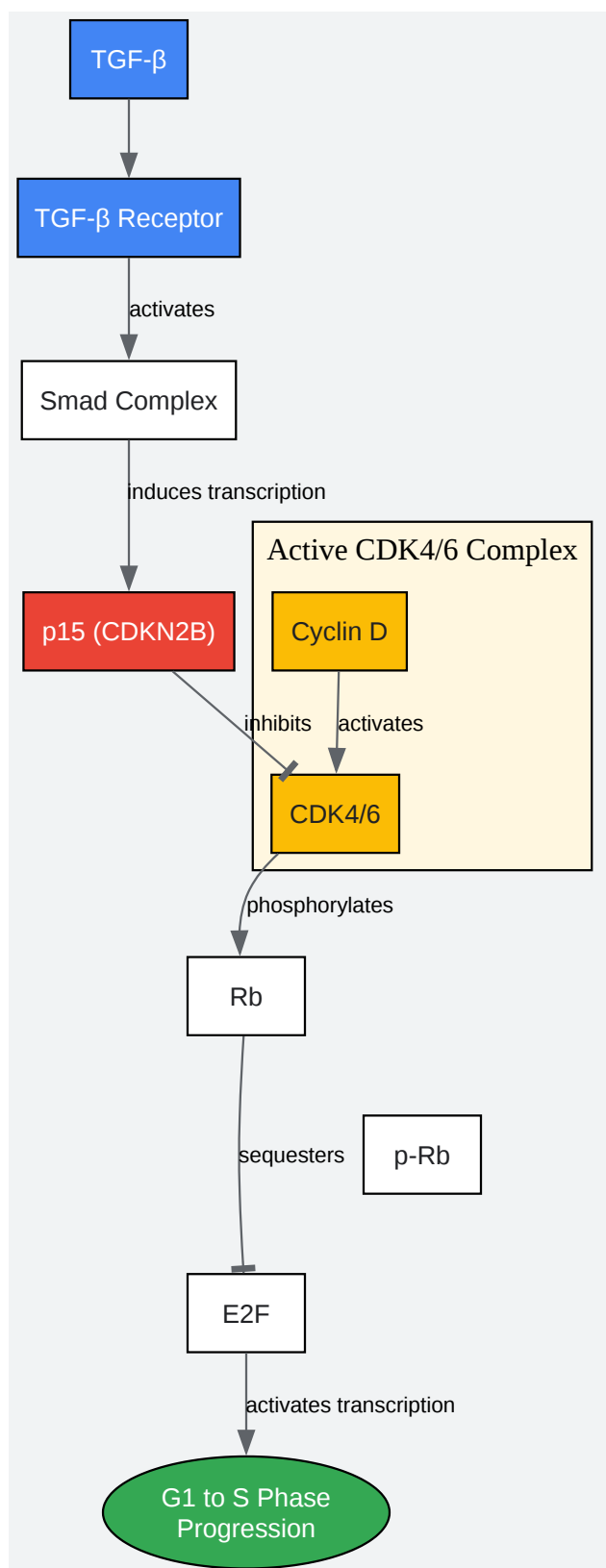
- Analyze the stained cells using a flow cytometer.
- The DNA content will be used to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
- Expected Outcome: **p15** knockout MEFs are expected to show a lower percentage of cells in the G1 phase and a higher percentage in the S and G2/M phases compared to wild-type MEFs, indicating increased proliferation.

Visualizations



[Click to download full resolution via product page](#)

Caption: Workflow for generating and analyzing **p15** knockout mice.



[Click to download full resolution via product page](#)

Caption: The TGF-β/p15 signaling pathway in cell cycle control.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mmrrc.ucdavis.edu [mmrrc.ucdavis.edu]
- To cite this document: BenchChem. [Generating p15 Knockout Mouse Models: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1577198#generating-p15-knockout-mouse-models\]](https://www.benchchem.com/product/b1577198#generating-p15-knockout-mouse-models)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com